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Compound of Interest

Compound Name: H100

Cat. No.: B15585327

The H100 introduces several architectural innovations that deliver substantial performance
gains over its predecessors.[1] Built on a custom TSMC 4N process, the GH100 GPU packs 80
billion transistors, enabling significant enhancements in processing power and efficiency.[2][3]

At the heart of the H100 are the fourth-generation Tensor Cores, which accelerate a wide range
of matrix operations crucial for Al and HPC workloads.[4] A key innovation is the Transformer
Engine, which, combined with the new FP8 data format, dramatically speeds up the training
and inference of transformer models, a cornerstone of modern Al.[4][5] The H100 also boasts a
significantly larger L2 cache and utilizes High Bandwidth Memory 3 (HBM3), providing a
substantial boost in memory bandwidth, which is critical for handling the massive datasets
common in scientific research.[2][6]

Architectural Specifications

The following tables summarize the key specifications of the H100 GPU and compare it with its
predecessor, the NVIDIA A100.
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NVIDIA A100 (SXM4 80GB)

Metric NVIDIA H100 (SXM5)[3] (7]

GPU Architecture NVIDIA Hopper NVIDIA Ampere
Manufacturing Process TSMC 4N TSMC 7N
Transistors 80 Billion 54.2 Billion
CUDA Cores 16,896 6,912

Tensor Cores

528 (4th Gen)

432 (3rd Gen)

GPU Boost Clock 1.78 GHz 1.41 GHz
GPU Memory 80 GB HBM3 80 GB HBM2e
Memory Bandwidth 3 TB/s 2TBI/s

L2 Cache 50 MB 40 MB

NVLink Interconnect

900 GB/s (4th Gen)

600 GB/s (3rd Gen)

TDP

700W

400W

Peak Performance

NVIDIA H100[7]

NVIDIA A100 (80GB)[7]

FP64 30 TFLOPS 9.7 TFLOPS
FP64 Tensor Core 60 TFLOPS 19.5 TFLOPS
FP32 60 TFLOPS 19.5 TFLOPS
TF32 Tensor Core 500 TFLOPS 156 TFLOPS
FP16 Tensor Core 1,000 TFLOPS 312 TFLOPS
INT8 Tensor Core 2,000 TOPS 624 TOPS

Below is a diagram illustrating the high-level architecture of the H100 Tensor Core GPU.
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NVIDIA H100 GPU

Graphics Processing Clusters (GPCs)

Texture Processing Clusters (TPCs)

Streaming Multiprocessors (SMs)

4th Gen Tensor Cores CUDA Cores L1 Cache / Shared Memory

50 MB L2 Cache

80 GB HBM3 Memory

Click to download full resolution via product page
High-level architecture of the NVIDIA H100 GPU.

Molecular Dynamics Simulations

The enhanced computational power and memory bandwidth of the H100 make it exceptionally
well-suited for molecular dynamics (MD) simulations, a critical tool in drug discovery for
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studying the physical movements of atoms and molecules.

Performance Benchmarks

The following table presents a comparison of H100 performance against other NVIDIA GPUs

for common MD simulation benchmarks using AMBER 22.[8][9] Performance is measured in

nanoseconds per day (ns/day),

where higher is better.

Benchmark Ensemble/Time

System Atom Count step H100 (ns/day) A100 (ns/day)
JAC (DHFR) 23,558 NVE / 4fs 1479.32 1199.22

JAC (DHFR) 23,558 NPT / 4fs 1424.90 1194.50
Factor IX 90,906 NVE / 2fs 389.18 271.36

Factor IX 90,906 NPT / 2fs 357.88 248.65
Cellulose 408,609 NVE / 2fs 119.27 -

Cellulose 408,609 NPT / 2fs 108.91 -

STMV 1,067,095 NPT / 2fs 70.15 -

GROMACS benchmarks also demonstrate the H100's superior performance, particularly for

large systems.[10][11]

Benchmark System Atom Count H100 (ns/day)
System 1 ~20,000 354.36
System 2 (RNA) ~32,000 1032.85
System 3 (Membrane Protein) ~80,000 400.43
System 4 (Protein in Water) ~170,000 204.96

System 5 (Membrane

Channel) ~616,000 63.49

System 6 (Virus Protein) ~1,067,000 37.45
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Experimental Protocol: Lysozyme in Water (GROMACS)

This protocol outlines the steps for a standard MD simulation of lysozyme in a water box using
GROMACS.[12][13]

o System Preparation:
o Obtain the protein structure (e.g., PDB ID: 1AKI).

o Generate a GROMACS topology using gmx pdb2gmx, selecting a force field (e.g., OPLS-
AA/L all-atom force field) and water model (e.g., TIP3P).[14]

o Create a simulation box using gmx editconf, defining the box dimensions and centering
the protein.

o Fill the box with solvent (water) using gmx solvate.
o Add ions to neutralize the system using gmx grompp and gmx genion.
e Energy Minimization:

o Perform energy minimization to relax the system and remove steric clashes using gmx
grompp and gmx mdrun with an appropriate .mdp file for minimization.

e Equilibration:

o Conduct NVT (constant number of particles, volume, and temperature) equilibration to
stabilize the temperature of the system.

o Perform NPT (constant number of particles, pressure, and temperature) equilibration to
stabilize the pressure and density.

e Production MD:

o Run the production simulation for the desired length of time using gmx mdrun.
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Molecular Dynamics Simulation Workflow
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A typical workflow for a molecular dynamics simulation.
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Al-Driven Drug Discovery

The H100's prowess in Al computation is revolutionizing drug discovery by enabling large-scale
virtual screening and generative chemistry. NVIDIA's BioNeMo platform provides a suite of pre-
trained models and workflows optimized for the H100.[15][16]

Experimental Protocol: Virtual Screening with BioNeMo

This protocol describes a generative virtual screening workflow using BioNeMo NIMs (NVIDIA
Inference Microservices).[17][18]

e Target Preparation:
o Define the target protein sequence.

o Use a protein structure prediction model like OpenFold to generate the 3D structure of the
target protein.[17]

e Ligand Generation:

o Employ a generative chemistry model, such as MolMIM, to generate a library of novel
small molecules with desired properties.[18]

e Molecular Docking:

o Utilize a docking tool like DiffDock to predict the binding affinity and pose of the generated
ligands to the target protein.[19]

e Lead Optimization:
o Analyze the docking results to identify promising lead candidates.

o lteratively refine the lead compounds by feeding the results back into the generative model
for further optimization.
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Al-Driven Virtual Screening Workflow (BioNeMo)
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An Al-driven virtual screening workflow using BioNeMo.
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Protein Structure Prediction

Predicting the 3D structure of proteins from their amino acid sequence is a computationally
intensive task where the H100 excels. Open-source models like OpenFold, a faithful
reproduction of AlphaFold2, can be trained and run with significantly reduced time on H100
GPUs.[20]

Performance Benchmarks

The training time for protein structure prediction models has been dramatically reduced with the
H100.

Model/Framework Hardware Training Time
AlphaFold2 (Original) 128 TPUs ~11 days[20]
OpenFold (Generic) 128 A100 GPUs > 8 days[20]
OpenFold (Optimized) 1,056 H100 GPUs 12.4 hours[20]
ScaleFold 2,080 H100 GPUs 10 hours[21][22]

In the MLPerf HPC v3.0 benchmark, an optimized OpenFold implementation on H100 GPUs
completed a partial training task in just 7.51 minutes.[21][22]

Experimental Protocol: Training OpenFold

This protocol outlines the general steps for training an OpenFold model.[23]
e Prerequisites:
o Install OpenFold and its dependencies.

o Prepare a preprocessed dataset of protein structures and their corresponding sequence
alignments.

e Initial Training:
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o Execute the train_openfold.py script with the paths to the training data, alignment
directories, and template files.

o Specify training parameters such as the configuration preset, number of nodes and GPUs,
and a random seed. For example, a training run might use a batch size of 128 for the
initial 5,000 steps on 1,056 H100 GPUs.[20]

e Fine-Tuning:

o After the initial training phase, the model can be fine-tuned with different hyperparameters,

such as an increased batch size, to further improve accuracy.[20]
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OpenFold Training Workflow
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A simplified workflow for training an OpenFold model.

Conclusion
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The NVIDIA H100 Tensor Core GPU, with its revolutionary Hopper architecture, provides
researchers, scientists, and drug development professionals with a powerful tool to accelerate
their work. From elucidating the dynamics of molecular interactions to designing novel
therapeutics with generative Al and predicting the intricate structures of proteins, the H100 is
poised to drive the next wave of scientific breakthroughs. By understanding its architecture and
leveraging optimized software and workflows, the research community can unlock new
possibilities in the quest for novel medicines and a deeper understanding of biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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